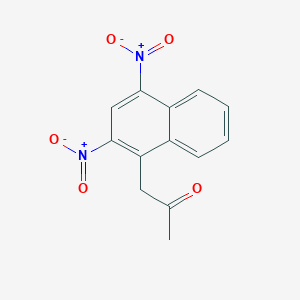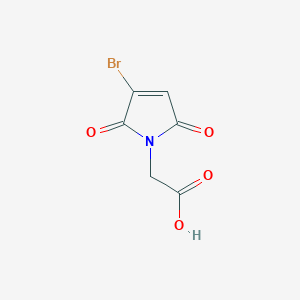
(3-Bromo-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)acetic acid is a compound that contains a maleimide group with a terminal carboxylic acid. This compound is known for its reactivity with thiol groups, enabling the formation of covalent bonds with biomolecules containing thiol groups . It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)acetic acid typically involves the reaction of bromomaleic anhydride with glycine in acetic acid. The reaction is carried out under stirring conditions to ensure proper mixing and reaction completion . The detailed steps are as follows:
- Glycine (203 mg, 2.66 mmol) is added to a stirred solution of bromomaleic anhydride (469 mg, 2.66 mmol) in acetic acid (15 mL).
- The reaction mixture is stirred until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by maintaining the same reaction conditions and proportions used in laboratory synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromo-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Addition Reactions: The maleimide group can react with thiol groups to form stable covalent bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Addition Reactions: Thiol-containing biomolecules are used to form covalent bonds with the maleimide group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Addition Reactions: Covalent adducts with thiol-containing biomolecules.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)acetic acid is used in various scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the modification of proteins and peptides through thiol-maleimide chemistry.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the production of specialized reagents and probes for biochemical research.
Wirkmechanismus
The mechanism of action of (3-Bromo-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)acetic acid involves the formation of covalent bonds with thiol groups in biomolecules. The maleimide group reacts with thiol groups to form stable thioether bonds, which are crucial for the stability and functionality of bioconjugates . This reactivity is exploited in various applications, including protein modification and drug conjugation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Maleimidohexanoic acid: Contains a maleimide group with a hexanoic acid chain.
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Contains a maleimide group with a benzoic acid moiety.
Uniqueness
(3-Bromo-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)acetic acid is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile compound for various chemical and biochemical applications.
Eigenschaften
CAS-Nummer |
148991-42-8 |
|---|---|
Molekularformel |
C6H4BrNO4 |
Molekulargewicht |
234.00 g/mol |
IUPAC-Name |
2-(3-bromo-2,5-dioxopyrrol-1-yl)acetic acid |
InChI |
InChI=1S/C6H4BrNO4/c7-3-1-4(9)8(6(3)12)2-5(10)11/h1H,2H2,(H,10,11) |
InChI-Schlüssel |
NMPPQHRQLACFAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)N(C1=O)CC(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


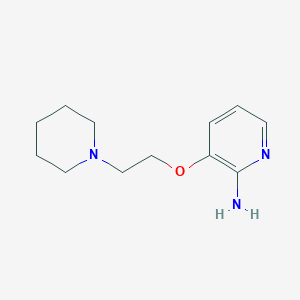



![1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]-](/img/structure/B14266084.png)
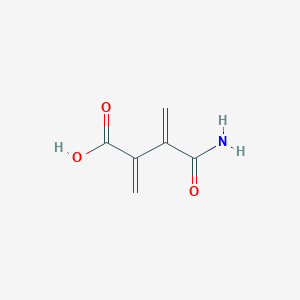
![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid](/img/structure/B14266091.png)
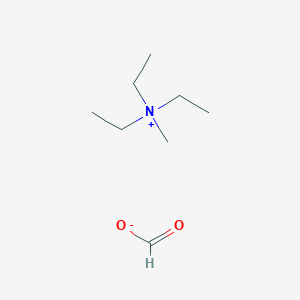
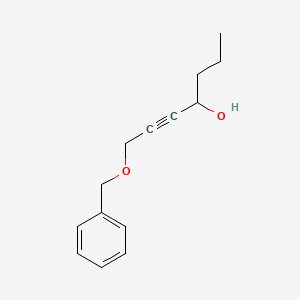

![4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol](/img/structure/B14266108.png)

